AVN-944 acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for guanine nucleotide synthesis. Guanine nucleotides are essential building blocks for RNA, the genetic material of many viruses. By inhibiting IMPDH, AVN-944 disrupts viral RNA synthesis, potentially preventing viral replication.
Studies have shown promise for AVN-944 against arenaviruses, a family of viruses that includes lymphocytic choriomeningitis virus (LCMV) and Junin virus, the causative agent of Argentine hemorrhagic fever. In vitro and in vivo research suggests that AVN-944 effectively inhibits arenavirus replication [1, 2, 3].
AVN-944's ability to inhibit IMPDH also holds potential for cancer treatment. Rapidly dividing cancer cells have a high demand for guanine nucleotides. By inhibiting IMPDH, AVN-944 may limit the ability of cancer cells to synthesize RNA and DNA, leading to cell death.
Research suggests that AVN-944 exhibits anti-cancer activity against various cancers, including multiple myeloma and acute myeloid leukemia [4]. Studies have shown that AVN-944 can induce apoptosis (programmed cell death) in cancer cells and may also have an impact on the tumor microenvironment [4].
While research on AVN-944's applications is ongoing, further studies are needed to determine its safety and efficacy in humans.